3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea
Beschreibung
3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea is a urea derivative featuring a benzothiazole ring and a 1-cyanocyclohexyl substituent. The urea moiety in this compound enhances hydrogen-bonding capacity, which is critical for target binding and selectivity.
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(1-cyanocyclohexyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c16-10-15(8-4-1-5-9-15)19-13(20)18-14-17-11-6-2-3-7-12(11)21-14/h2-3,6-7H,1,4-5,8-9H2,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJFSJQLNNTWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)NC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea, with the CAS number 1280871-97-7, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C15H16N4OS, and it has a molecular weight of 300.38 g/mol. This article explores the biological activity of this compound based on various research findings, including synthesis methods, biological assays, and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through reactions involving benzothiazole derivatives and urea. The structural characteristics include:
- Molecular Structure : The compound features a benzothiazole moiety linked to a cyanocyclohexyl group via a urea functional group.
- Stability : The molecules are stabilized by intermolecular hydrogen bonds, which contribute to their structural integrity .
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4OS |
| Molecular Weight | 300.38 g/mol |
| CAS Number | 1280871-97-7 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds similar to 3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea exhibit significant antimicrobial properties. For instance, studies on benzothiazole derivatives have shown efficacy against various bacterial strains and fungi .
Anticancer Properties
Recent investigations into the anticancer potential of benzothiazole derivatives suggest that they may inhibit cell proliferation in several cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways related to tumor growth .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
The biological activity of 3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea can be attributed to its ability to interact with biological targets such as enzymes or receptors involved in cellular processes. The presence of the urea linkage may enhance its binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Impact of Substituents on Benzothiazole
- Electron-Withdrawing Groups (e.g., Cl, CN): Chlorine at the 4- or 6-position (as in and ) enhances antimicrobial activity by increasing electrophilicity, improving target binding. The cyano group in the target compound may similarly modulate electronic properties but with distinct steric effects due to the cyclohexyl backbone .
- Electron-Donating Groups (e.g., Methoxy, Methyl): Methoxy (6-position) and methyl groups (6-position in ) improve solubility and antioxidant activity by stabilizing radical intermediates .
Role of Urea Substituents
- Bulky Groups (Adamantyl): Adamantyl substituents () improve metabolic stability and target affinity due to rigid, hydrophobic interactions .
- Aromatic/Chlorinated Groups (3-Chlorophenyl): Enhance π-π stacking with protein targets, as seen in antioxidant activity .
- Thiourea vs. Urea: Thiourea derivatives () exhibit stronger metal-binding capacity, useful in anticancer applications but may face higher toxicity risks .
Research Findings and Pharmacological Profiles
Antimicrobial Activity
1-Butyl-3-(4-chloro-1,3-benzothiazol-2-yl)urea demonstrates broad-spectrum antimicrobial activity, attributed to the 4-chloro group disrupting microbial enzyme function. In contrast, the target compound’s 1-cyanocyclohexyl group may limit microbial uptake due to steric hindrance, necessitating further studies .
Antioxidant Potential
1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea reduces oxidative stress markers in cellular models. The methyl group stabilizes the benzothiazole ring, while the chlorophenyl group enhances radical scavenging. The target compound lacks electron-donating substituents, suggesting lower inherent antioxidant capacity .
Stability and Bioavailability
Adamantyl-substituted derivatives () show prolonged half-lives in pharmacokinetic studies. The rigidity of adamantane improves resistance to enzymatic degradation compared to the flexible cyclohexyl group in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
